![molecular formula C3H3BrN2O2S2 B2867333 4-Bromo-1,2-thiazole-5-sulfonamide CAS No. 2163518-39-4](/img/structure/B2867333.png)
4-Bromo-1,2-thiazole-5-sulfonamide
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Overview
Description
4-Bromo-1,2-thiazole-5-sulfonamide is a chemical compound with the CAS Number: 2163518-39-4 . It has a molecular weight of 243.11 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1,2-thiazole-5-sulfonamide consists of a five-membered thiazole ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code for the compound is 1S/C3H3BrN2O2S2/c4-2-1-6-9-3 (2)10 (5,7)8/h1H, (H2,5,7,8) .Chemical Reactions Analysis
The specific chemical reactions involving 4-Bromo-1,2-thiazole-5-sulfonamide are not detailed in the available resources .Physical And Chemical Properties Analysis
4-Bromo-1,2-thiazole-5-sulfonamide is a powder that is stored at room temperature .Scientific Research Applications
Drug Development
Thiazole, the core structure in 4-Bromo-1,2-thiazole-5-sulfonamide, is a versatile moiety contributing to the development of various drugs and biologically active agents . It’s used in the development of antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .
Biological Activities
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Industrial Applications
Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Electronic Structure Studies
4-Bromo-1,2-thiazole-5-sulfonamide and its derivatives can be used in studies of electronic structure and electron delocalization . These studies can reveal the properties of the compound and its derivatives, which can be useful in various scientific and industrial applications.
Synthesis of New Compounds
4-Bromo-1,2-thiazole-5-sulfonamide can be used as a starting material for the synthesis of new compounds. For example, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .
Catalysts and Dyes
Thiazoles are used in the field of catalysts and dyes . They can be used to create new catalysts for various chemical reactions or to produce dyes with specific properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain enzymes or proteins, thereby disrupting the normal functioning of cells .
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of 4-Bromo-1,2-thiazole-5-sulfonamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound. Moreover, green chemistry approaches, such as the use of green solvents and catalysts, can minimize the environmental impact of the synthesis of thiazole derivatives .
properties
IUPAC Name |
4-bromo-1,2-thiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O2S2/c4-2-1-6-9-3(2)10(5,7)8/h1H,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZWJXKZWIJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-thiazole-5-sulfonamide |
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